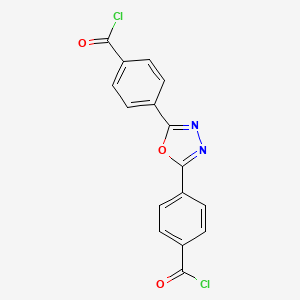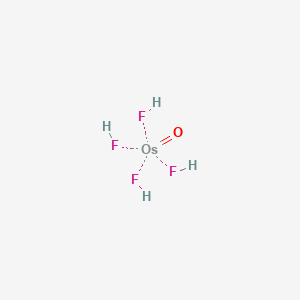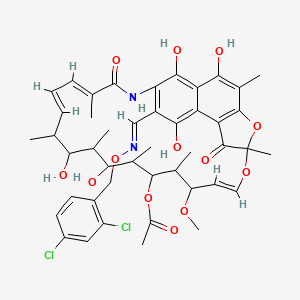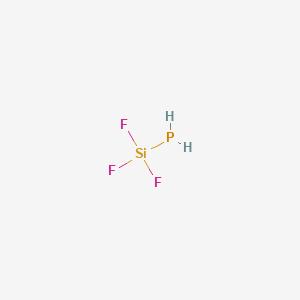
1,3-Pentadiyne, 1-bromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Pentadiyne, 1-bromo- is an organic compound characterized by the presence of a bromine atom attached to the first carbon of a pentadiyne chain. This compound is part of the larger family of conjugated dienes, which are known for their unique reactivity due to the presence of alternating double and single bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Pentadiyne, 1-bromo- can be synthesized through various methods, including electrophilic addition reactions. One common method involves the addition of hydrogen bromide (HBr) to 1,3-pentadiyne under controlled conditions. The reaction typically proceeds via a Markovnikov addition mechanism, where the bromine atom attaches to the more substituted carbon atom .
Industrial Production Methods
Industrial production of 1,3-Pentadiyne, 1-bromo- often involves large-scale electrophilic addition reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This may include controlling the temperature, pressure, and concentration of reactants to favor the desired product formation .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Pentadiyne, 1-bromo- undergoes various types of chemical reactions, including:
Electrophilic Addition: The compound readily participates in electrophilic addition reactions due to the presence of conjugated double bonds.
Substitution Reactions: The bromine atom in 1,3-Pentadiyne, 1-bromo- can be substituted with other nucleophiles, leading to the formation of various substituted pentadiynes.
Common Reagents and Conditions
Common reagents used in the reactions of 1,3-Pentadiyne, 1-bromo- include hydrogen bromide (HBr), bromine (Br2), and other electrophiles. The reaction conditions often involve controlling the temperature and solvent to achieve the desired product .
Major Products Formed
The major products formed from the reactions of 1,3-Pentadiyne, 1-bromo- include 1-bromo-2-pentene and other substituted pentadiynes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1,3-Pentadiyne, 1-bromo- involves its reactivity as a conjugated diene. The presence of alternating double and single bonds allows it to participate in various electrophilic addition and substitution reactions. The bromine atom can act as a leaving group, facilitating the formation of new bonds and the generation of reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1,3-Pentadiyne, 1-bromo- include other brominated conjugated dienes, such as 1-bromo-1,3-butadiene and 1-bromo-1,3-hexadiene .
Uniqueness
What sets 1,3-Pentadiyne, 1-bromo- apart from other similar compounds is its specific structure and reactivity. The presence of the bromine atom at the first carbon of the pentadiyne chain imparts unique chemical properties, making it a valuable compound in various synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
40201-94-3 |
|---|---|
Molekularformel |
C5H3Br |
Molekulargewicht |
142.98 g/mol |
IUPAC-Name |
1-bromopenta-1,3-diyne |
InChI |
InChI=1S/C5H3Br/c1-2-3-4-5-6/h1H3 |
InChI-Schlüssel |
YBWNEWXRSMOCQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC#CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1H-Indol-3-yl)(phenyl)methyl]-N-phenylacetamide](/img/structure/B14662876.png)
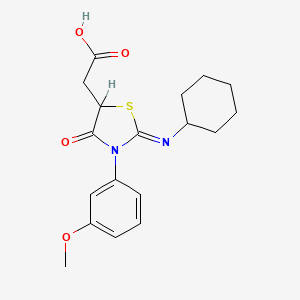

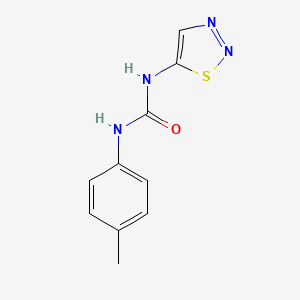

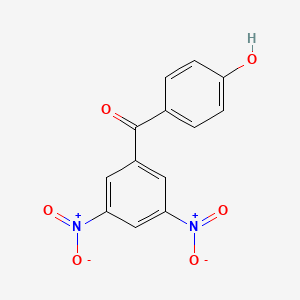

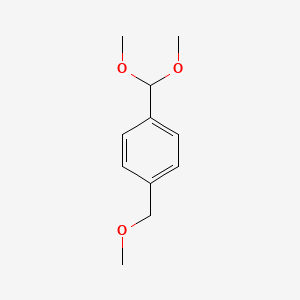
![N-(3-Methylbut-2-en-1-yl)-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B14662921.png)
